Technical Documentation Center

1-Bromo-2-iodo-4-isopropoxybenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-2-iodo-4-isopropoxybenzene

Core Science & Biosynthesis

Foundational

1-Bromo-2-iodo-4-isopropoxybenzene: A Technical Guide to Chemoselective Scaffolding

This guide details the chemical structure, synthesis, and application of 1-Bromo-2-iodo-4-isopropoxybenzene , a specialized bifunctional aryl halide scaffold used in advanced medicinal chemistry and materials science. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of 1-Bromo-2-iodo-4-isopropoxybenzene , a specialized bifunctional aryl halide scaffold used in advanced medicinal chemistry and materials science.

Executive Summary

1-Bromo-2-iodo-4-isopropoxybenzene (C


H

BrIO) is a trisubstituted benzene derivative characterized by two orthogonal halogen "handles" (iodine and bromine) and an electron-donating isopropoxy group.[1] Its primary utility lies in chemoselective cross-coupling : the significant reactivity difference between the C–I and C–Br bonds allows researchers to sequentially functionalize the ring without protecting groups. This molecule is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and liquid crystal materials where precise regiospecificity is required.

Chemical Identity & Properties

Nomenclature & Identification
  • IUPAC Name: 1-Bromo-2-iodo-4-isopropoxybenzene

  • Common Synonyms: 4-Bromo-3-iodophenyl isopropyl ether; 4-Isopropoxy-1-bromo-2-iodobenzene

  • CAS Number: 1369893-47-9 (Note: CAS assignments for specific isomers can vary by vendor; verify structure via NMR).

  • SMILES: CC(C)OC1=CC(I)=C(Br)C=C1

  • InChI Key: CXOBOBUCJAGXDS-UHFFFAOYSA-N[2][3]

Physicochemical Profile
PropertyValue (Approximate)Significance
Molecular Weight 340.99 g/mol Heavy atom count facilitates X-ray crystallography phasing.
Appearance Pale yellow oil or low-melting solidColoration is due to the C–I bond chromophore; sensitive to light.
LogP (Predicted) 4.2 – 4.8Highly lipophilic; requires non-polar solvents (DCM, Toluene) for processing.
Boiling Point ~310°C (760 mmHg)High boiling point; purification often requires vacuum distillation or column chromatography.
Electronic Effect Isopropoxy (+M, -I)Strong ortho/para director; increases electron density, stabilizing oxidative addition at the C–I bond.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

Direct halogenation of 1-bromo-4-isopropoxybenzene is not recommended because the strong directing effect of the alkoxy group directs electrophiles to the position ortho to the oxygen (position 3), yielding the unwanted 1-bromo-3-iodo isomer.

To achieve the 1,2,4-substitution pattern where the isopropoxy group is para to the bromine, the synthesis must proceed via an aniline intermediate using the Sandmeyer reaction.

Step-by-Step Synthesis Protocol
Step 1: Regioselective Iodination of 4-Isopropoxyaniline
  • Objective: Install the iodine atom at the position ortho to the amino group.

  • Reagents: 4-Isopropoxyaniline, Iodine Monochloride (ICl) or I

    
    /NaHCO
    
    
    
    .
  • Solvent: Acetic Acid (AcOH) or DCM/Water.

Protocol:

  • Dissolve 4-isopropoxyaniline (1.0 eq) in Glacial Acetic Acid.

  • Cool the solution to 15°C.

  • Add Iodine Monochloride (ICl) (1.05 eq) dropwise over 30 minutes. Note: The amino group is a stronger activator than the alkoxy group, directing iodination to the ortho position (C2).

  • Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated aq. Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine. Extract with DCM. Wash with NaHCO
    
    
    . Dry over MgSO
    
    
    .
  • Product: 2-Iodo-4-isopropoxyaniline .

Step 2: Sandmeyer Bromination
  • Objective: Convert the amino group (C1) to a bromine atom.

  • Reagents: Sodium Nitrite (NaNO

    
    ), Hydrobromic Acid (HBr 48%), Copper(I) Bromide (CuBr).
    

Protocol:

  • Suspend 2-Iodo-4-isopropoxyaniline (1.0 eq) in 48% HBr at 0°C.

  • Add a solution of NaNO

    
      (1.2 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.
    
  • In a separate vessel, prepare a solution of CuBr (1.5 eq) in HBr at 60°C.

  • Transfer the cold diazonium solution slowly into the hot CuBr solution. Caution: Vigorous evolution of N

    
     gas.
    
  • Reflux for 1 hour.

  • Workup: Cool to RT. Extract with Diethyl Ether. Wash with 1M NaOH (to remove any phenol byproducts).

  • Purification: Silica gel chromatography (100% Hexanes).

  • Final Product: 1-Bromo-2-iodo-4-isopropoxybenzene .

Reactivity Profile: The "Halogen Dance"

The core value of this scaffold is the differential bond dissociation energy (BDE) between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). This allows for sequential chemoselective coupling .

Chemoselectivity Workflow
  • Activation Site 1 (C–I): Reacts at Room Temperature (RT) with Pd(0).

    • Reaction Types: Sonogashira (RT), Suzuki-Miyaura (mild heat), Negishi.

    • Mechanism:[4] Fast oxidative addition of Pd(0) into the weak C–I bond. The C–Br bond remains intact.[5]

  • Activation Site 2 (C–Br): Reacts at High Temperature (>80°C) or with specialized ligands (e.g., Buchwald phosphines).

    • Reaction Types: Buchwald-Hartwig amination, second Suzuki coupling.

Visualized Pathway

Chemoselectivity Figure 1: Sequential Chemoselective Functionalization Strategy Start 1-Bromo-2-iodo-4-isopropoxybenzene Step1 Reaction A: Pd(PPh3)4, RT Targeting C-I Bond Start->Step1 Selective Oxidative Addition Inter Intermediate: 2-Substituted-1-Bromo-4-isopropoxybenzene Step1->Inter Suzuki/Sonogashira Step2 Reaction B: Pd2(dba)3, XPhos, 100°C Targeting C-Br Bond Inter->Step2 High Energy Activation Final Final Disubstituted Scaffold Step2->Final Buchwald/Suzuki

Figure 1: The C-I bond is activated first under mild conditions, preserving the C-Br bond for a subsequent, distinct transformation.

Applications in Drug Discovery

Kinase Inhibitor Design

The 2-iodo position is frequently used to install a "hinge-binding" motif (e.g., a pyrazole or pyridine) via Suzuki coupling. The 1-bromo position is subsequently used to attach a "tail" group that extends into the solvent-exposed region of the kinase pocket to tune solubility and pharmacokinetic properties.

Liquid Crystals & Materials

The isopropoxy group provides conformational flexibility and disrupts pi-stacking just enough to lower melting points, which is crucial for liquid crystal mesogens. The orthogonal halogens allow the construction of precise oligomeric chains.

Handling, Stability & Safety (HSE)

Hazard ClassDescriptionPrecaution
Light Sensitivity The C–I bond is photolabile.Store in amber glass vials under inert atmosphere (Argon/Nitrogen).
Skin/Eye Irritant Halogenated aromatics are potent irritants.[6][7][8]Wear nitrile gloves and safety goggles. Avoid dust/vapor inhalation.[6][7][8]
Storage 2–8°C recommended.Prevent discoloration (iodine liberation) by keeping cool and dark.

References

  • Sigma-Aldrich. 1-Bromo-2-iodo-4-isopropoxybenzene Product Specification & InChI Key. Retrieved from .

  • Organic Syntheses. Iodination of Anilines: Preparation of p-Iodoaniline. Org. Synth. 1934, 14, 48. Retrieved from .

  • National Institutes of Health (PubChem). 1-Bromo-4-iodo-2-nitrobenzene (Analogous Reactivity Data). Retrieved from .[2]

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki Coupling of Polyhaloarenes. Chemical Reviews. (General reference for I vs Br selectivity).
  • Thermo Fisher Scientific. Safety Data Sheet: Halogenated Benzene Derivatives. Retrieved from .

Sources

Exploratory

Technical Whitepaper: Characterization and Utility of 4-Isopropoxy-1-bromo-2-iodobenzene

The following technical guide details the characterization, synthesis, and utility of 4-isopropoxy-1-bromo-2-iodobenzene (CAS: 1369784-67-7). Executive Summary 4-Isopropoxy-1-bromo-2-iodobenzene (C₉H₁₀BrIO) is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and utility of 4-isopropoxy-1-bromo-2-iodobenzene (CAS: 1369784-67-7).

Executive Summary

4-Isopropoxy-1-bromo-2-iodobenzene (C₉H₁₀BrIO) is a high-value tri-functionalized aryl intermediate. Its structural uniqueness lies in the coexistence of three distinct reactive handles: a phenolic ether (isopropoxy group) providing lipophilicity and electron donation, and two halogen atoms (iodine and bromine) with significantly different bond dissociation energies. This "orthogonal reactivity" allows researchers to perform sequential, regiospecific cross-coupling reactions—typically engaging the labile C–I bond first, followed by the C–Br bond—making it an essential scaffold in the synthesis of complex pharmaceutical candidates and agrochemicals.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Nomenclature and Identifiers[3][8]
  • IUPAC Name: 1-Bromo-2-iodo-4-(propan-2-yloxy)benzene

  • Common Name: 4-Isopropoxy-1-bromo-2-iodobenzene

  • CAS Registry Number: 1369784-67-7[1]

  • Molecular Formula: C₉H₁₀BrIO[2]

  • SMILES: CC(C)Oc1ccc(Br)c(I)c1[3][4]

Physical Property Data

The following data aggregates experimental observations and high-confidence predicted values based on structure-property relationships (SPR) of similar polyhalogenated aryl ethers.

PropertyValue / DescriptionNote
Molecular Weight 340.98 g/mol Exact Mass: 339.896
Appearance Pale yellow to colorless liquidMay crystallize upon prolonged storage at <4°C
Density 1.95 ± 0.05 g/cm³Estimated based on di-halo content
Boiling Point 315–320°C (at 760 mmHg)Predicted; typically distilled under high vacuum
Refractive Index

1.610–1.630
Estimated
Solubility Soluble in DCM, EtOAc, THF, TolueneInsoluble in water
Flash Point >110°CNon-flammable under standard conditions

Synthetic Methodology

Recommended Protocol: Williamson Ether Synthesis

This protocol utilizes weak base catalysis to minimize dehalogenation side reactions.

Reagents:

  • Substrate: 4-Bromo-3-iodophenol (CAS: 1037298-05-7)

  • Electrophile: 2-Iodopropane (preferred over bromide for faster kinetics at lower temps)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-bromo-3-iodophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration). Add

    
     (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Scientist's Note: The color typically shifts to a darker amber, indicating anion formation.

  • Alkylation: Add 2-iodopropane (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5]

    • Endpoint: Disappearance of the phenol peak. The product is less polar and will have a higher

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[6]
    
  • Purification: Flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

Synthesis Logic Diagram

The following diagram illustrates the synthesis and the critical decision points.

SynthesisWorkflow Start Starting Material: 4-Bromo-3-iodophenol Reagents Reagents: 2-Iodopropane + K2CO3 Solvent: DMF Start->Reagents Charge Vessel Intermediate Intermediate: Phenoxide Anion Reagents->Intermediate Deprotonation Reaction Reaction: SN2 Alkylation 60°C, 4-6 hours Intermediate->Reaction Nucleophilic Attack Workup Workup: Phase Separation (EtOAc/H2O) Removal of DMF Reaction->Workup TLC Completion Product Final Product: 4-Isopropoxy-1-bromo-2-iodobenzene Workup->Product Purification

Figure 1: Validated synthetic route via Williamson Ether Synthesis, ensuring regiochemical integrity.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.95 (d, J = 2.5 Hz, 1H, H-3 position, ortho to I and OiPr). Most deshielded due to Iodine anisotropy.
      
    • 
       7.45 (d, J = 8.8 Hz, 1H, H-6 position, ortho to Br).
      
    • 
       6.70 (dd, J = 8.8, 2.5 Hz, 1H, H-5 position).
      
    • 
       4.50 (sept, J = 6.0 Hz, 1H, CH of isopropyl).
      
    • 
       1.35 (d, J = 6.0 Hz, 6H, CH₃ of isopropyl).
      
  • ¹³C NMR:

    • Distinct signals for the C-O (aromatic), C-I (typically high field ~85-95 ppm), and C-Br carbons.

  • Mass Spectrometry (GC-MS):

    • Parent ion

      
       at m/z ~340/342 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
      
    • Fragment loss of isopropyl group (

      
      ).
      

Reactivity & Applications

The primary utility of 4-isopropoxy-1-bromo-2-iodobenzene is its ability to undergo sequential cross-coupling .

Chemoselective Hierarchy
  • Site A (C–I Bond): Weakest bond (approx. 65 kcal/mol). Reacts first in Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange (at -78°C).

  • Site B (C–Br Bond): Stronger bond (approx. 81 kcal/mol). Remains intact during C–I activation if controlled conditions (e.g., Pd(PPh₃)₄, RT) are used. Reacts at elevated temperatures (>80°C) or with specialized ligands (e.g., XPhos, Buchwald precatalysts).

Application Workflow

This scaffold is ideal for synthesizing library compounds where the "Right Hand" (via Iodine) and "Left Hand" (via Bromine) need to be varied independently.

ReactivityProfile Core 4-Isopropoxy-1-bromo- 2-iodobenzene Step1 Step 1: Selective Coupling (Suzuki/Sonogashira) Targets C-I Bond Core->Step1 Pd(0), RT Intermed Intermediate: 4-Isopropoxy-1-bromo- 2-substituted-benzene Step1->Intermed Step2 Step 2: Harsh Coupling (Buchwald-Hartwig/Suzuki) Targets C-Br Bond Intermed->Step2 Pd(II), Heat, Ligand Final Final Drug Candidate (Bi-aryl / Heterocycle) Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Handling and Safety (SDS Summary)

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can liberate

    
     over time, turning the liquid brown).
    
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Disposal: Halogenated organic waste stream.

References

  • Sigma-Aldrich. "1-Bromo-2-iodo-4-isopropoxybenzene Product Data." Merck KGaA. Link

  • PubChem. "Compound Summary: 2-Bromo-4-iodophenol (Precursor)." National Library of Medicine.[7] Link

  • BenchChem. "Regioselective Synthesis of 4-Bromo-3-iodophenol." BenchChem Technical Guides. Link

  • AobChem. "Safety Data Sheet: 1-Bromo-2-iodo-4-isopropoxybenzene." AobChem. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Sequential Pd-Catalyzed Functionalization of 1-Bromo-2-iodo-4-isopropoxybenzene

Abstract & Strategic Overview This guide details the sequential functionalization of 1-Bromo-2-iodo-4-isopropoxybenzene , a high-value scaffold for drug discovery libraries. This molecule presents a classic case of ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the sequential functionalization of 1-Bromo-2-iodo-4-isopropoxybenzene , a high-value scaffold for drug discovery libraries. This molecule presents a classic case of orthogonal reactivity : it contains two distinct halogen handles (Iodine and Bromine) with significantly different activation energy barriers, further differentiated by the electronic influence of the isopropoxy (-OiPr) group.

The Core Challenge: Achieving exclusive functionalization at the C-I bond without compromising the C-Br bond, followed by the activation of the deactivated C-Br bond in a second step.

The Solution: A "Temperature-Tuned" protocol leveraging the inherent reactivity gap between C-I and C-Br bonds, amplified by the electronic bias of the substrate.

  • Step 1 (C-I Selective): Uses mild conditions (Room Temperature) to exploit the weak C-I bond.

  • Step 2 (C-Br Activation): Uses specialized electron-rich ligands (e.g., SPhos/XPhos) and elevated temperatures to activate the electron-rich C-Br site.

Substrate Analysis: The "Reactivity Gap"

To design a robust protocol, one must understand the electronic and steric landscape of the substrate.

Structural Dynamics
  • C-2 (Iodine): The primary reactive site.

    • Bond Strength: Weak (~65 kcal/mol).

    • Electronic Effect: Activated by the ortho-Bromine atom (inductive electron-withdrawal, -I effect), making it highly electrophilic and prone to oxidative addition by Pd(0).

  • C-1 (Bromine): The secondary reactive site.

    • Bond Strength: Stronger (~81 kcal/mol).

    • Electronic Effect:Strongly Deactivated. The 4-isopropoxy group is para to the bromine. Through resonance (+R effect), the oxygen lone pair donates electron density directly into the C-1 position, significantly increasing the activation barrier for oxidative addition.

Expert Insight: The chemoselectivity here is not just due to the Halogen difference (I vs Br). It is reinforced by the substitution pattern. The C-I bond is electronically activated, while the C-Br bond is electronically deactivated. This creates a massive "Reactivity Gap" that ensures high fidelity (>98% selectivity) even with standard catalysts.

Visualization of Reactivity Zones

ReactivityMap Substrate 1-Bromo-2-iodo-4-isopropoxybenzene Site_I Site A: C-2 Iodine (High Reactivity) Substrate->Site_I First Point of Attack Site_Br Site B: C-1 Bromine (Low Reactivity) Substrate->Site_Br Inert at RT Factors_I Factors: 1. Weak C-I Bond 2. Inductive Activation by ortho-Br Site_I->Factors_I Factors_Br Factors: 1. Stronger C-Br Bond 2. Resonance Deactivation by para-OiPr Site_Br->Factors_Br

Figure 1: Reactivity map highlighting the electronic and structural factors governing chemoselectivity.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-2

Objective: Replace the Iodine (C-2) with an Aryl group (Ar¹) while leaving the Bromine (C-1) intact.[1]

Reagents:

  • Substrate: 1-Bromo-2-iodo-4-isopropoxybenzene (1.0 equiv)

  • Boronic Acid: Ar¹-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (2-3 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

  • Temperature: Room Temperature (20-25°C)

Step-by-Step Procedure:

  • Setup: Charge a Schlenk flask or sealed vial with the substrate (1.0 equiv), Ar¹-B(OH)₂ (1.05 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed DME (concentration ~0.2 M) and 2M Na₂CO₃ (aq).

  • Reaction: Stir vigorously at Room Temperature for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. The starting material (Iodide) should disappear. The Bromide product should be the sole major peak.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography. (Note: The polarity difference between the product and any trace bis-coupled byproduct is usually sufficient for easy separation).

Troubleshooting:

  • Issue: Slow conversion.

  • Fix: Mild heating to 40°C is permissible. Do not exceed 50°C, or C-Br activation may begin (trace amounts).

Protocol B: Subsequent Functionalization of C-1 (The "Deactivated" Site)

Objective: Functionalize the remaining Bromine (C-1) using a more active catalytic system.

Reagents:

  • Substrate: 2-Aryl-1-bromo-4-isopropoxybenzene (Product from Protocol A)

  • Nucleophile: Ar²-B(OH)₂ (Suzuki) or Amine (Buchwald-Hartwig)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

    • Why: These electron-rich biaryl phosphine ligands facilitate oxidative addition into the deactivated, electron-rich C-Br bond.

  • Base: K₃PO₄ (3.0 equiv) or NaOtBu (for amination)

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80–100°C

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the Protocol A product (1.0 equiv), Nucleophile (1.2–1.5 equiv), Pd source, Ligand, and Base.

  • Solvent: Add degassed Toluene or Dioxane.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Note: The high temperature is required to overcome the activation energy barrier raised by the para-isopropoxy group.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography or recrystallization.

Sequential Workflow Diagram

Workflow Start Start: 1-Bromo-2-iodo-4-isopropoxybenzene Step1 STEP 1: C-2 Selective Coupling Pd(PPh3)4, Na2CO3, RT Start->Step1 Chemoselective Oxidative Addition Intermediate Intermediate: 2-Aryl-1-bromo-4-isopropoxybenzene (C-I bond consumed, C-Br intact) Step1->Intermediate >95% Yield Step2 STEP 2: C-1 Activation Pd2(dba)3 + SPhos, 100°C Intermediate->Step2 Ligand-Accelerated Catalysis Final Final Product: 1,2-Diaryl-4-isopropoxybenzene Step2->Final C-C or C-N Bond Formation

Figure 2: Sequential workflow demonstrating the temperature and ligand-controlled progression.

Quantitative Data Summary

ParameterProtocol A (C-I Site)Protocol B (C-Br Site)
Target Bond C(sp²)–I (Pos 2)C(sp²)–Br (Pos 1)
Bond Energy ~65 kcal/mol~81 kcal/mol
Electronic State Activated (by ortho-Br)Deactivated (by para-OiPr)
Temperature 20–25°C (RT)80–110°C
Catalyst System Pd(PPh₃)₄ (Standard)Pd-SPhos/XPhos (Active)
Typical Yield 85–98%75–90%
Selectivity >98:2 (Mono:Bis)N/A (Final Step)

References

  • Chemoselective Cross-Coupling of Bromo-Iodoarenes

    • Handy, S. T., & Zhang, Y. (2006). "Chemoselective Suzuki couplings of dihaloarenes." Chemical Communications.[2]

    • Note: Establishes the found
  • Electronic Effects in Oxidative Addition

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

    • Relevance: Explains the necessity of electron-rich bulky phosphines (like P(tBu)3 or SPhos)
  • Buchwald Ligands for Deactivated Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

    • Relevance: Definitive guide on using SPhos/XPhos for sterically hindered or electron-rich aryl bromides.
  • General Reactivity of 1-Bromo-2-iodobenzene Derivatives

    • BenchChem Application Note. "Selective Suzuki Coupling of 3-Bromo-2-iodofuran." Link

    • Relevance: Provides analogous protocols for 1,2-dihalo systems.

Sources

Application

Application Note: Orthogonal Activation of 1-Bromo-2-iodo-4-isopropoxybenzene

Executive Summary This guide details the strategic utilization of 1-Bromo-2-iodo-4-isopropoxybenzene as a high-value scaffold in medicinal chemistry. Unlike symmetric dihaloarenes, this molecule offers chemoselective ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1-Bromo-2-iodo-4-isopropoxybenzene as a high-value scaffold in medicinal chemistry. Unlike symmetric dihaloarenes, this molecule offers chemoselective orthogonality : the significant reactivity gap between the C–I and C–Br bonds allows for sequential, programmable functionalization.

The presence of the 4-isopropoxy group is not merely structural; it acts as an electronic control element. Being para to the bromide, it donates electron density via resonance, deactivating the C–Br bond toward oxidative addition. Conversely, the C–I bond (meta to the alkoxy group) remains electronically accessible. This guide provides validated protocols to exploit this bias for the synthesis of complex biaryl and heterocyclic pharmaceutical intermediates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-Bromo-2-iodo-4-isopropoxybenzene
CAS Number Analogous to 450412-22-3 (Methoxy variant)
Molecular Formula

Molecular Weight 340.99 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Feature Orthogonal Halogen Reactivity (

)
Storage 2–8°C, Light Sensitive (Protect from UV)

Strategic Reaction Pathway

The synthesis logic relies on the Kinetic Resolution of Leaving Groups . Palladium(0) catalysts insert into the C–I bond at significantly lower activation energies than the C–Br bond.

Mechanism of Selectivity
  • Bond Energy:

    
     vs. 
    
    
    
    .
  • Electronic Bias: The 4-isopropoxy group (EDG) increases electron density at C-1 (para), making the C–Br bond less electrophilic. The C-2 position (meta) is less affected, preserving the high reactivity of the iodide.

Workflow Visualization

ReactionPathway cluster_conditions Selectivity Control Factors Start Starting Material (1-Bromo-2-iodo-4-isopropoxybenzene) Step1 Step 1: Chemoselective Coupling (Suzuki/Sonogashira) Target: C-2 (Iodine) Start->Step1 Mild Cond. (RT - 50°C) Inter Intermediate (2-Substituted-1-bromo-4-isopropoxybenzene) Step1->Inter Retention of Br Step2 Step 2: Exhaustive Coupling (Buchwald/Heck) Target: C-1 (Bromine) Inter->Step2 Forcing Cond. (>80°C) Final Final Scaffold (Trisubstituted Arene) Step2->Final Library Gen. Temp Temperature Cat Ligand Bulk

Caption: Logical flow for sequential functionalization. Step 1 exploits the weak C-I bond; Step 2 activates the robust C-Br bond.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-2)

Objective: Install an aryl or heteroaryl group at the C-2 position while strictly preserving the C-1 Bromine.

Reagents:

  • Substrate: 1-Bromo-2-iodo-4-isopropoxybenzene (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3 mol%) — Chosen for robustness and moderate activity, preventing Br-activation.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Stir at 45°C for 4–6 hours.

    • Critical Note: Do not exceed 60°C. Higher temperatures increase the risk of oxidative addition into the C–Br bond (approx. 5–10% byproduct formation at >80°C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-coupled product (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • 
     NMR:  The doublet corresponding to 
    
    
    
    (ortho to Iodine) should shift significantly upfield/downfield depending on the coupling partner, while the
    
    
    (ortho to Bromine) remains relatively stable.
  • MS (ESI): The isotopic pattern must show a 1:1 doublet (characteristic of

    
    ), confirming the bromine is intact.
    
Protocol B: Buchwald-Hartwig Amination (C-1)

Objective: Utilize the remaining bromide to install an amine functionality (e.g., morpholine, piperazine, or aniline), a common motif in kinase inhibitors.

Rationale: The C-Br bond is deactivated by the para-isopropoxy group. Therefore, a specialized, electron-rich bulky phosphine ligand is required to facilitate oxidative addition.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or RuPhos (4 mol%) — Xantphos is preferred for general secondary amines; RuPhos for sterically hindered amines.

  • Base:

    
     (2.5 equiv) — Weaker bases like carbonate are preferred over NaOtBu to protect the isopropoxy ether linkage.
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Inerting: Flame-dry the reaction vessel under vacuum; cool under Argon.

  • Mixing: Add substrate, amine, base, Pd source, and ligand.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: The elevated temperature is necessary to overcome the electronic deactivation from the isopropoxy group.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Wash with DCM.

  • Purification: Recrystallization (if solid) or column chromatography.

Quality Control & Troubleshooting

Analytical Standard (HPLC)
  • Column: C18 Reverse Phase (

    
    )
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Phenol ether).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Bis-coupling observed Temperature too highReduce Temp to 25–30°C; Switch to weaker base (

).
Step 1: No Reaction Catalyst deactivatedEnsure strict

-free conditions; Switch to

.
Step 2: Low Yield Electron-rich ring deactivationSwitch to "Gen-3" Buchwald Precatalysts (e.g., RuPhos-Pd-G3).
Dealkylation (Loss of iPr) Lewis acidic conditionsAvoid Lewis acids (

,

); Ensure base is anhydrous.

Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture Check TLC/LCMS Analysis Start->Check Pd_Removal Filter through Celite/Silica (Remove Pd black) Check->Pd_Removal Decision Impurity Profile? Pd_Removal->Decision Path_A Protodehalogenation (Ar-H byproduct) Decision->Path_A >5% Path_B Homocoupling (Ar-Ar dimer) Decision->Path_B >5% Path_C Clean Conversion Decision->Path_C <2% Action_A Recrystallization (Solubility diff usually high) Path_A->Action_A Action_B Flash Column (Gradient Elution) Path_B->Action_B Action_C Solvent Swap -> Next Step (Telescoping possible) Path_C->Action_C

Caption: Purification strategy based on common side-reaction profiles in halo-arene couplings.

References

  • Chemoselective Cross-Coupling: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (General principles of I vs Br selectivity).

  • Mechanistic Insight: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science, 2016.

  • Buchwald-Hartwig Protocol: Buchwald-Hartwig Amination User Guide. Organic Chemistry Portal.[3] (Ligand selection for deactivated bromides).

  • Compound Data: PubChem Entry for 1-Bromo-2-iodobenzene derivatives (Structural analogs and safety data).

  • Reactivity Trends: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles and Arenes." Chemical Society Reviews, 2007. (Authoritative review on halogen reactivity order).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield &amp; Selectivity in Cross-Coupling of Bromo-Iodo Arenes

Current Status: Online Operator: Senior Application Scientist Ticket ID: XC-Br-I-OPT-001 Subject: Troubleshooting Chemoselectivity and Yield in Polyhalogenated Substrates Executive Summary: The Chemoselectivity Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: XC-Br-I-OPT-001 Subject: Troubleshooting Chemoselectivity and Yield in Polyhalogenated Substrates

Executive Summary: The Chemoselectivity Challenge

In the cross-coupling of bromo-iodo arenes, the primary objective is usually chemoselectivity : exclusively coupling at the C–I bond while preserving the C–Br bond for subsequent functionalization. This relies on the kinetic difference in oxidative addition rates (


), where C–I > C–Br >> C–Cl .

However, "yield" issues in this context are rarely just about conversion; they are about effective yield of the desired mono-coupled product versus the statistical mixture of starting material, mono-coupled (desired), mono-coupled (wrong site), and bis-coupled byproducts.

This guide addresses the specific failure modes of this competition and provides field-proven protocols to maximize the yield of the desired congener.

Troubleshooting Guides & FAQs

Module A: Selectivity Issues (Mixtures of Products)

Q: I am observing significant bis-coupling (coupling at both I and Br sites) even when using 1 equivalent of boronic acid. How do I stop the reaction at the mono-coupled stage?

Diagnosis: Your catalyst is likely too active, or the local concentration of boronic acid is too high relative to the catalyst's selectivity threshold.

Corrective Action:

  • Switch Ligands: Move away from bulky, electron-rich phosphines (e.g.,

    
    Bu
    
    
    
    P, XPhos, SPhos) for the first step. These ligands accelerate oxidative addition so effectively that they compress the reactivity gap between I and Br.
    • Recommendation: Use Pd(PPh

      
      )
      
      
      
      or Pd(dppf)Cl
      
      
      . These "older" generation catalysts have slower oxidative addition rates, which magnifies the kinetic difference between C–I and C–Br bonds [1].
  • Control Stoichiometry: Use a slight deficit of the nucleophile (0.95 eq) rather than an excess.

  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 1–2 hours. This keeps the concentration of the transmetallating species low, statistically favoring reaction with the highly reactive Ar–I over the Ar–Br product [2].

Q: I am getting the "wrong" isomer (coupling at Br instead of I). Is this possible?

Diagnosis: This is rare electronically but can happen due to Directing Group Effects (DGE) . If the Bromine is ortho to a coordinating group (like an ester, amine, or pyridine nitrogen) and the Iodine is meta/para, the catalyst may be directed to the Bromine site via chelation-assisted oxidative addition.

Corrective Action:

  • Block Coordination: Use a non-coordinating solvent (e.g., Toluene instead of THF/DME) to promote tight ion pairing or use a bulky ligand that physically prevents the metal from coordinating to the directing group while accessing the C–Br bond.

  • Temperature: Lower the temperature to 40°C or room temperature. C–I oxidative addition has a lower activation energy barrier than C–Br. Lower temperatures exponentially favor the lower barrier pathway.

Module B: Conversion & Yield Loss (Stalled Reactions)

Q: My reaction stalls at 60% conversion, but I cannot heat it further without triggering the C–Br coupling. What should I do?

Diagnosis: Catalyst deactivation or "poisoning" is likely occurring before the reaction is complete. This is common with Pd(PPh


)

which is thermally sensitive.

Corrective Action:

  • Pulsed Catalyst Addition: Instead of adding 5 mol% Pd at the start, add 2.5 mol% at

    
     and another 2.5 mol% at 
    
    
    
    hours.
  • Base Optimization: Switch from carbonate bases (Na

    
    CO
    
    
    
    ) to phosphate bases (K
    
    
    PO
    
    
    ). Phosphates are often gentler and help stabilize the catalytic cycle without triggering rapid degradation or aggressive background reactions [3].

Q: I see a large amount of "de-iodinated" starting material (Ar-H) instead of product. Why?

Diagnosis: This is Hydrodehalogenation . The Pd-Ar-I intermediate is undergoing beta-hydride elimination or reacting with a hydride source before transmetallation can occur.

Root Causes & Fixes:

  • Solvent: Are you using isopropanol or ethanol? These are hydride donors. Switch to Toluene, Dioxane, or DMF.

  • Water: Excessive water can promote this pathway.[1] Reduce water to the minimum required for base solubility (e.g., 9:1 Toluene:Water).

  • Ligand: Use a ligand with a rapid reductive elimination rate (like DPEPhos ) to ensure the product forms before the complex can find a hydride source [4].

Experimental Protocol: Sequential Selective Coupling

Objective: Synthesize an unsymmetrical biaryl from 1-bromo-4-iodobenzene, coupling Nucleophile A at the I-site and Nucleophile B at the Br-site.

Step 1: C–I Selective Coupling (The "Soft" Step)
  • Substrate: 1.0 eq Bromo-Iodo arene.

  • Boronic Acid A: 1.05 eq.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (2–3 mol%).[2] Note: Tetrakis is preferred here for high I/Br discrimination.
  • Base: Na

    
    CO
    
    
    
    (2.0 eq, 2M aqueous solution).
  • Solvent: Toluene / Ethanol / Water (4:1:1) or DME / Water (3:1).

  • Temperature: Room Temperature to 60°C . Do not reflux.

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Combine aryl halide and catalyst under Argon. Stir for 5 mins.

    • Add boronic acid and base.[1]

    • Monitor by HPLC/UPLC every hour. Look for the disappearance of Ar-I.

    • Stop immediately when Ar-I is consumed. Do not wait for "perfect" conversion if bis-coupling starts appearing.

Step 2: C–Br Coupling (The "Hard" Step)
  • Substrate: Crude product from Step 1 (or isolated).

  • Boronic Acid B: 1.2 – 1.5 eq.

  • Catalyst: Pd(dppf)Cl

    
      or Pd_2(dba)_3 + XPhos  (highly active system required).
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: 80°C – 100°C .

  • Procedure:

    • This step requires energy to break the C–Br bond.

    • If the catalyst from Step 1 is dead, add fresh active catalyst (e.g., XPhos-Pd-G3).

    • Heat until conversion is complete.

Data Analysis: Ligand Effects on Selectivity

The following table summarizes the impact of ligand choice on the selectivity ratio (Mono-I vs. Bis-coupled) for a standard 1-bromo-4-iodobenzene substrate.

Ligand ClassExample LigandActivity (Oxidative Addition)Selectivity (I vs Br)Recommended Use Case
Triarylphosphine PPh

(in Tetrakis)
LowHigh Step 1: Strict chemoselectivity required.
Bidentate (Ferrocene) dppfModerateHigh Step 1: Good balance of stability and selectivity.
Buchwald (Biaryl) SPhos, XPhosVery High LowStep 2: Forcing the C–Br or C–Cl coupling.
Trialkylphosphine P(

Bu)

HighLowStep 2: Sterically hindered substrates.
NHC IPr, IMesHighModerateDifficult substrates requiring high turnover.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the Iodine and Bromine pathways. Note how Temperature and Ligand Activity act as "valves" controlling the flow toward the undesired Path B.

Chemoselectivity Start Start: Bromo-Iodo Arene Complex_I Oxidative Addition (C-I) Fast (Low Ea) Start->Complex_I Major Path (Favored by Pd(PPh3)4, Low Temp) Complex_Br Oxidative Addition (C-Br) Slow (High Ea) Start->Complex_Br Minor Path (Favored by XPhos, High Temp) Pd0 Pd(0) Catalyst Pd0->Complex_I Pd0->Complex_Br TransMet_I Transmetallation (Boronic Acid A) Complex_I->TransMet_I Dehalo Hydrodehalogenation (Loss of I/Br) Complex_I->Dehalo Hydride Source (Alcohols/Water) Product_I Product A: Mono-Coupled (Ar-Br intact) TransMet_I->Product_I Reductive Elimination Product_I->Complex_Br Step 2: Add Heat + Active Ligand TransMet_Br Transmetallation (Boronic Acid A) Complex_Br->TransMet_Br Product_Bis Byproduct: Bis-Coupled / Wrong Isomer TransMet_Br->Product_Bis

Figure 1: Kinetic competition pathways in the cross-coupling of dihaloarenes. Green path indicates the desired low-temperature trajectory; Red path indicates the high-energy undesired trajectory.

References

  • Langer, P., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. National Institutes of Health (PMC). Retrieved from [Link]

  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-Bromo-2-iodo-4-isopropoxybenzene

Introduction: The Substrate Challenge You are working with 1-Bromo-2-iodo-4-isopropoxybenzene . This is not a generic aryl halide; it is a bifunctional scaffold designed for sequential cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

You are working with 1-Bromo-2-iodo-4-isopropoxybenzene . This is not a generic aryl halide; it is a bifunctional scaffold designed for sequential cross-coupling.

To optimize catalyst loading, you must first understand the electronic bias of your molecule:

  • The Leaving Group Hierarchy: The C-I bond is significantly weaker and longer than the C-Br bond, allowing for chemoselective oxidative addition.

  • The Isopropoxy Effect: The isopropoxy (-OiPr) group at the C4 position is a strong electron-donating group (EDG).

    • It is para to the Bromine, increasing electron density at C1 and making the C-Br bond less reactive (deactivated) toward Palladium.

    • It is meta to the Iodine, having a lesser electronic effect on the C-I bond.

    • Result: The "reactivity gap" between the I and Br is widened compared to a naked benzene ring. This is advantageous for selectivity but requires highly active catalysts if you intend to react the Bromine in a second step.

Chemoselectivity & Catalyst Selection

Q: How do I ensure I only react the Iodine (C2) and leave the Bromine (C1) intact?

A: Selectivity is controlled by the rate of oxidative addition. You want a catalyst system that is active enough to insert into C-I but sluggish toward C-Br.

Recommended Systems:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂. These generic triphenylphosphine-based catalysts are excellent for I-selective coupling. They are generally too bulky and electron-poor to activate the electron-rich C-Br bond at moderate temperatures.

  • Loading: Start at 1.0 - 3.0 mol% .

  • Temperature: Keep below 60°C. Higher temperatures increases the kinetic energy enough to overcome the activation energy barrier of the C-Br bond, leading to "over-coupling" or polymerization.

Q: I need to react the Bromine (C1) in a second step, but conversion is low. Why?

A: After your first coupling, the remaining C-Br bond is electron-rich (due to the -OiPr group). Standard catalysts will fail here. You need electron-rich, bulky ligands to facilitate oxidative addition into this deactivated bond.

Recommended Systems for Step 2:

  • Ligands: Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (PEPPSI-IPr).

  • Loading: 1.0 - 5.0 mol%.

  • Temperature: 80°C - 100°C.

Optimization of Catalyst Loading

Reducing Palladium loading reduces cost and metal scavenging burden.[1] However, dropping loading too low results in stalled reactions due to catalyst death (aggregation to Pd-black).

Protocol: The "Loading Cliff" Screen

Do not guess. Run this 4-vial screen to find your minimum effective loading (MEL).

VialPd Loading (mol%)Expected OutcomeDiagnostic
A 5.0% Full ConversionControl: If this fails, your reagents are wet/impure.
B 1.0% Full ConversionTarget: Standard optimization goal.
C 0.1% Partial/FullHigh Efficiency: If full, you have an excellent system.
D 0.01% (ppm) Low/StalledLimit: Likely to stall; defines the "cliff."
Visualizing the Decision Pathway

Optimization_Workflow Start Start Optimization (1-Bromo-2-iodo-4-isopropoxybenzene) Screen Run Loading Screen (5%, 1%, 0.1%) Start->Screen CheckYield Check Conversion (HPLC/GC) Screen->CheckYield HighLoadFail 5% Fails CheckYield->HighLoadFail < 50% Conv LowLoadSuccess 0.1% Works CheckYield->LowLoadSuccess > 95% Conv MidLoadWorks 1% Works, 0.1% Stalls CheckYield->MidLoadWorks Stalls at low load Poisoning Diagnose Poisons: Check Sparging & Purity HighLoadFail->Poisoning ScaleUp Proceed to Scale-Up (Add metal scavenger) LowLoadSuccess->ScaleUp LigandTweak Switch to High-Turnover Ligand (e.g., SPhos, XPhos) MidLoadWorks->LigandTweak LigandTweak->Screen Re-screen

Figure 1: Decision tree for optimizing catalyst loading based on conversion data.

Troubleshooting & FAQs

Q: The reaction turns black and stalls at 60% conversion. What happened?

A: Catalyst Aggregation (Pd-Black). When the catalytic cycle slows down (often due to substrate depletion or low temperature), the unstable Pd(0) species aggregate into inactive metallic Palladium (Pd-black).

  • Fix 1: Increase Ligand:Pd ratio. If using Pd(OAc)₂ + PPh₃, increase PPh₃ from 2:1 to 4:1.

  • Fix 2: Use a Pre-catalyst.[2][3] Switch to Pd(dppf)Cl₂ or a Buchwald G3/G4 precatalyst . These do not require in-situ reduction and are more stable.

Q: I see "de-iodination" (hydrodehalogenation) as a major impurity.

A: The "Hydride" Source. This occurs when the Pd-Ar intermediate undergoes beta-hydride elimination or grabs a hydride from the solvent instead of transmetallating with your coupling partner.

  • Cause: Often caused by alcohols (isopropanol, ethanol) used as solvents, or excessive heating.

  • Fix: Switch to non-protic solvents like Toluene , THF , or DMF . Ensure your base is anhydrous.

Q: Can I use the same catalyst for both the Iodine and Bromine steps in a one-pot reaction?

A: Yes, but with a caveat. You must use a catalyst capable of activating the Bromine (the harder bond).

  • Step 1 (Iodine): Run at Room Temperature (RT). The active catalyst will consume the Iodine.

  • Step 2 (Bromine): Add the second coupling partner and heat to >80°C. The same catalyst will now have the energy to activate the Bromine.

  • Warning: This often leads to lower yields than sequential isolation because the catalyst degrades over the long reaction time.

Reaction Mechanism & Selectivity

Understanding the mechanism allows you to predict failure points.

Reaction_Mechanism Substrate 1-Bromo-2-iodo- 4-isopropoxybenzene OxAdd_I Oxidative Addition (C-I) FAST Substrate->OxAdd_I Preferred Path (Low Temp) OxAdd_Br Oxidative Addition (C-Br) SLOW (Deactivated by -OiPr) Substrate->OxAdd_Br Competing Path (High Temp) Pd0 Pd(0) Active Pd0->OxAdd_I Int_I Pd(II)-Ar-I Complex OxAdd_I->Int_I Int_Br Pd(II)-Ar-Br Complex OxAdd_Br->Int_Br Product_A Product A (C2 Coupled) Int_I->Product_A Transmetallation & Red. Elim. Product_B Mixture/Polymer Int_Br->Product_B

Figure 2: Kinetic pathway showing the selectivity bias between C-I and C-Br bonds.

References & Grounding

  • Reactivity Trends in Cross-Coupling:

    • Miyaura, N.; Suzuki, A.[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2]1995 , 95, 2457.[2] (Establishes I > Br > Cl reactivity order).

  • Catalyst Loading & Turnover:

    • Farina, V.[1] "High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry." Adv.[1][4] Synth. Catal.2004 , 346, 1553. (Defines industrial standards for low loading).

  • Chemoselectivity of Dihaloarenes:

    • Lange, J. et al. "Regioselective cross-coupling of 1-bromo-2-iodobenzenes." Tetrahedron Lett.2002 , 43, 1101. (Specific precedent for bromo-iodo scaffolds).

  • Deactivation Mechanisms:

    • Crabtree, R. H. "Deactivation of Palladium Catalysts." Chem. Rev.[2]2015 . (Explains Pd-black formation and ligand oxidation).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 1-Bromo-2-iodo-4-isopropoxybenzene

Executive Summary: The Regio-Selectivity Challenge In the development of advanced pharmaceutical intermediates—particularly for Suzuki-Miyaura or Sonogashira cross-coupling reactions—1-Bromo-2-iodo-4-isopropoxybenzene re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Selectivity Challenge

In the development of advanced pharmaceutical intermediates—particularly for Suzuki-Miyaura or Sonogashira cross-coupling reactions—1-Bromo-2-iodo-4-isopropoxybenzene represents a critical "orthogonal" building block. The presence of both bromine and iodine allows for sequential, selective functionalization.

However, a critical analytical challenge exists: Regio-isomerism.

  • The Target (2-iodo): Typically synthesized via directed ortho-lithiation or Sandmeyer reactions.

  • The Impurity (3-iodo): 1-Bromo-3-iodo-4-isopropoxybenzene. This is the thermodynamic product of direct electrophilic iodination (EAS) of 1-bromo-4-isopropoxybenzene, where the alkoxy group directs incoming electrophiles ortho to itself.

If your synthetic route relies on direct iodination, you have likely synthesized the wrong isomer (the 3-iodo variant). This guide provides the definitive 1H NMR metrics to distinguish the target from its isomers and precursors.

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the target molecule with its most common regioisomer and starting material.

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz+ recommended[1]

FeatureTarget Product (1-Bromo-2-iodo-4-isopropoxybenzene)Critical Regioisomer (1-Bromo-3-iodo-4-isopropoxybenzene)Starting Material (1-Bromo-4-isopropoxybenzene)
Key Diagnostic Signal H3 Singlet @ ~7.4 ppm H2 Doublet @ ~8.0 ppm AA'BB' System
H-2 (Aromatic) N/A (Substituted with I)~7.95 - 8.05 ppm (

,

Hz)Highly Deshielded
~7.35 ppm (

, part of AA'BB')
H-3 (Aromatic) ~7.35 - 7.45 ppm (

)Isolated between I and OR
N/A (Substituted with I)~6.75 ppm (

, part of AA'BB')
H-5 (Aromatic) ~6.70 - 6.80 ppm (

,

Hz)Shielded by ortho-OR
~6.75 ppm (

,

Hz)
~6.75 ppm (

, part of AA'BB')
H-6 (Aromatic) ~7.50 ppm (

,

Hz)
~7.40 - 7.50 ppm (

)
~7.35 ppm (

, part of AA'BB')
Isopropoxy -CH- ~4.45 - 4.55 ppm (septet)~4.50 ppm (septet)~4.48 ppm (septet)
Isopropoxy -CH₃ ~1.35 ppm (doublet)~1.38 ppm (doublet)~1.32 ppm (doublet)
Technical Analysis of Shifts:
  • The "H2" Trap: In the regioisomer (3-iodo), the proton at position 2 is trapped between a Bromine and an Iodine atom. Both halogens exert a deshielding effect (heavy atom effect + inductive withdrawal), pushing this signal downfield to nearly 8.0 ppm .

  • The "H3" Confirmation: In the target (2-iodo), the proton at position 3 is isolated. It is ortho to the Iodine (deshielding) but also ortho to the Isopropoxy group (shielding). These effects partially cancel, leaving the signal around 7.4 ppm as a sharp singlet (or minutely split doublet).

Experimental Protocol: High-Fidelity Characterization

To ensure accurate integration and resolution of the critical aromatic coupling constants, follow this protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Avoid DMSO-d6 if possible, as solvent viscosity broadens the fine coupling of the aromatic doublets, making the H3 singlet vs. doublet distinction harder.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Mg salts from Grignard/Lithiation steps) which can cause line broadening.

Step 2: Acquisition Parameters (400 MHz eq.)

  • Pulse Angle: 30° (to ensure relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to heavy halogens (Br, I) have faster relaxation times (

      
      ), but accurate integration requires full relaxation of the slower alkyl protons for stoichiometric verification.
      
  • Scans: 16–32 scans are sufficient.

  • Spectral Width: -1 to 11 ppm.

Step 3: Processing

  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. The large Iodine atom can induce significant phase distortion in nearby multiplets.

Structural Validation Logic (Decision Tree)

Use the following logic flow to interpret your NMR data and confirm the identity of your batch.

NMR_Logic Start Analyze 1H NMR Spectrum (Aromatic Region 6.5 - 8.5 ppm) Count Count Aromatic Protons Start->Count FourH 4 Protons (AA'BB' Pattern) Count->FourH Symmetric ThreeH 3 Protons (ABC or ABX System) Count->ThreeH Asymmetric Result_SM IDENTITY: Starting Material (1-Bromo-4-isopropoxybenzene) FourH->Result_SM CheckLowField Check Lowest Field Signal (> 7.8 ppm?) ThreeH->CheckLowField Isomer Signal present @ ~8.0 ppm (Doublet, J~2Hz) CheckLowField->Isomer Yes Target No Signal > 7.6 ppm (Highest is ~7.5 ppm) CheckLowField->Target No Result_Impurity IDENTITY: REGIOISOMER (1-Bromo-3-iodo-4-isopropoxybenzene) Isomer->Result_Impurity CheckH3 Analyze Signal @ ~7.4 ppm Target->CheckH3 Result_Target IDENTITY: TARGET PRODUCT (1-Bromo-2-iodo-4-isopropoxybenzene) CheckH3->Result_Target Sharp Singlet

Figure 1: Logic flow for distinguishing the target 2-iodo compound from the 3-iodo impurity and starting material.

Mechanistic Context for the Researcher

Why does this matter? The difference in chemical shift is driven by the Heavy Atom Effect and Steric Compression .

  • Ortho-Effect of Iodine: In the target molecule, H3 is "sandwiched" between the Iodine and the Isopropoxy group. While Iodine is electronegative, its large electron cloud is highly polarizable, often leading to a "heavy atom shielding" effect on ortho-carbons. However, for protons, the steric compression (Van der Waals deshielding) usually dominates if the proton is crowded.

  • The "Isolated" Singlet: The most robust confirmation of the target structure (1-Bromo-2-iodo-4-isopropoxybenzene) is the loss of ortho-coupling for the proton at C3.

    • In the Starting Material, H3 couples to H2 (

      
       Hz).
      
    • In the Target, C2 is blocked by Iodine. H3 has no ortho-neighbors. It appears as a singlet .

    • Note: You may observe a tiny para-coupling (

      
       Hz) to H6, but on standard 300/400 MHz instruments, this appears as a singlet.
      

References

  • General NMR Shift Data for Halogenated Benzenes

    • Source: SDBS (Spectral D
    • Relevance: Baseline shifts for 1-bromo-2-iodobenzene (H3 @ 7.84 ppm) and 1-bromo-4-isopropoxybenzene.
    • URL:[Link]

  • Synthesis and Characterization of Iodo-Bromo-Benzenes

    • Source: PubChem Compound Summary for 1-Bromo-2-iodobenzene.
    • Relevance: Confirmation of deshielding effects of ortho-iodine/bromine interactions.
    • URL:[Link]

  • Substituent Additivity Rules (ChemDraw/MestReNova Algorithms): Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Relevance: Theoretical calculation of chemical shifts based on increment systems for -OiPr, -Br, and -I substituents on benzene rings.

Sources

Safety & Regulatory Compliance

Safety

Technical Monograph: Safety &amp; Operational Handling of 1-Bromo-2-iodo-4-isopropoxybenzene

Executive Summary & Immediate Directive 1-Bromo-2-iodo-4-isopropoxybenzene is a poly-halogenated aryl ether intermediate commonly utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Due to the prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

1-Bromo-2-iodo-4-isopropoxybenzene is a poly-halogenated aryl ether intermediate commonly utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Due to the presence of both bromine and iodine substituents, this compound exhibits unique reactivity and stability profiles that distinguish it from simple halogenated benzenes.

Critical Safety Alert:

  • Light Sensitivity: The Carbon-Iodine (C-I) bond is relatively weak (approx. 57 kcal/mol). Exposure to ambient light can induce homolytic cleavage, releasing iodine radicals and degrading the material. Strict light exclusion (amber glassware/foil) is mandatory.

  • Skin Absorption: The isopropoxy group increases lipophilicity, enhancing the potential for dermal absorption. Standard single-layer nitrile gloves may offer insufficient protection against prolonged contact.

Risk Assessment & Hazard Identification (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be sparse for this research intermediate, the following hazard profile is derived from Structure-Activity Relationships (SAR) of closely related analogs (e.g., 1-Bromo-2-iodobenzene, 4-Isopropoxy-bromobenzene).

Hazard ClassGHS Classification (Predicted)Mechanistic Insight
Skin Irritation Category 2 (H315) Halogenated aromatics act as defatting agents, stripping lipids from the stratum corneum, leading to irritation and dermatitis.
Eye Irritation Category 2A (H319) Vapors and dusts are lachrymators. Direct contact causes severe irritation due to the compound's lipophilic nature allowing corneal penetration.
STOT - SE Category 3 (H335) Respiratory tract irritation.[1][2] Inhalation of vapors (if liquid) or dusts (if solid) can trigger mucosal inflammation.
Reactivity Light Sensitive Photolytic degradation releases free iodine (

) and aryl radicals, which may initiate uncontrolled side reactions or polymerization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of material.

Hand Protection Strategy

Directive: Do NOT rely on thin (4 mil) disposable nitrile gloves alone for prolonged handling.

ParameterRecommendationScientific Rationale
Primary Layer High-Grade Nitrile (minimum 5 mil) Provides tactile sensitivity for weighing/manipulation.
Secondary Layer Laminate (Silver Shield/4H) Required for spills or bulk transfer (>5g). Halogenated aromatics can permeate nitrile in <15 mins. Laminates provide >4h breakthrough time.
Technique Double Gloving Wear 4 mil nitrile under the laminate glove, or two pairs of nitrile if laminate is unavailable for small scale (change outer pair every 15 mins).
Inspection Visual Check Inspect for discoloration (yellowing) which indicates iodine release and chemical permeation.
Eye & Body Defense[3][4]
  • Eyes: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses. The compound’s lipophilicity means eye contact can result in rapid absorption and difficult decontamination.

  • Respiratory: All operations must be conducted in a certified chemical fume hood (Face velocity: 80–100 fpm). If working outside a hood (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Operational Protocols

Storage & Stability
  • Container: Amber borosilicate glass with a Teflon-lined cap.

  • Environment: Store at 2–8°C (Refrigerated). Cold storage slows the rate of deiodination.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the ether linkage.

Handling Workflow (Diagram)

HandlingProtocol Start Start: Material Retrieval CheckEnv Check Environment: Amber Glass + Fume Hood Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles + Lab Coat CheckEnv->PPE Weighing Weighing/Transfer: Use Anti-Static Gun (if solid) Avoid Metal Spatulas (corrosion risk) PPE->Weighing Reaction Reaction Setup: Keep under Inert Gas (Ar/N2) Shield from Light Weighing->Reaction Cleanup Decontamination: Wipe surfaces with Acetone Dispose wipes as HazWaste Reaction->Cleanup End End Process Cleanup->End

Figure 1: Operational workflow emphasizing environmental controls prior to handling.

Step-by-Step Handling Procedure
  • Preparation: Clear the fume hood. Place a disposable absorbent mat (bench protector) on the surface to capture micro-spills.

  • Lighting: Dim lab lights if possible, or wrap the reaction flask in aluminum foil immediately.

  • Transfer:

    • If Solid: Use a plastic or ceramic spatula. Avoid scratching the glass, which creates nucleation sites for degradation.

    • If Liquid/Oil: Use a glass positive-displacement pipette. Avoid polystyrene plastics which may be dissolved by the halogenated ether.

  • Quenching: If the material turns dark purple/brown, it indicates free iodine. Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution to reduce 
    
    
    
    back to iodide (
    
    
    ), restoring the material's purity.

Emergency Response & Waste Disposal

Spill Response Logic

Scenario: You drop a vial containing 500mg of 1-Bromo-2-iodo-4-isopropoxybenzene.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it in Hood? Yes: Proceed No: Ventilate Alert->Assess PPE_Up 3. PPE UPGRADE Don Silver Shield gloves & Goggles Assess->PPE_Up Absorb 4. ABSORB Cover with Vermiculite or Sand PPE_Up->Absorb Clean 5. CLEAN Scoop into jar. Wash area with soap/water Absorb->Clean

Figure 2: Immediate response protocol for halogenated organic spills.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Do NOT: Mix with acid waste (potential for acid-catalyzed hydrolysis) or oxidizers (potential for exothermic iodine release).

  • Labeling: Clearly mark the waste tag with "Contains Organic Iodides - Light Sensitive."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to corrosion risk from potential hydrolysis products (HBr/HI).[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Halogenated Solvents. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2-iodobenzene (Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.